6-methanesulfonamidohexanoic Acid

Description

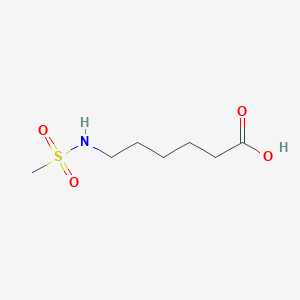

6-Methanesulfonamidohexanoic acid (IUPAC name: 6-[(methylsulfonyl)amino]hexanoic acid) is a sulfonamide derivative of hexanoic acid. Its molecular formula is C₇H₁₅NO₄S, with a molecular weight of 225.27 g/mol (calculated). The compound features a methanesulfonamido (-SO₂NH-CH₃) group attached to the sixth carbon of the hexanoic acid backbone.

Properties

IUPAC Name |

6-(methanesulfonamido)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-13(11,12)8-6-4-2-3-5-7(9)10/h8H,2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOYQYXRAGCBLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methanesulfonamidohexanoic Acid typically involves the reaction of hexanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 6-Methanesulfonamidohexanoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the methanesulfonamide group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of this compound .

Scientific Research Applications

6-Methanesulfonamidohexanoic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methanesulfonamidohexanoic Acid involves its interaction with specific molecular targets. The methanesulfonamide group can form strong hydrogen bonds with enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

6-[(4-Methylphenyl)sulfonyl]aminohexanoic Acid

- Molecular Formula: C₁₃H₁₉NO₄S

- Molecular Weight : 285.36 g/mol

- Key Features: The sulfonamide group is substituted with a 4-methylphenyl (toluenesulfonyl) moiety instead of methyl.

- Applications : Used in lubricant additives and metalworking fluids due to its stability under high-temperature conditions .

6-[(Methylsulfonyl)thio]hexanoic Acid

- Molecular Formula : C₇H₁₄O₄S₂

- Molecular Weight : 226.31 g/mol

- Key Features: Replaces the sulfonamide’s amino group (-NH-) with a thioether (-S-). This modification reduces hydrogen-bonding capacity but introduces sulfur’s redox activity, useful in polymer crosslinking or as a biochemical probe .

6-(2-Phenylethenesulfonylamino)hexanoic Acid

- Molecular Formula: C₁₄H₁₉NO₄S

- Molecular Weight : 297.37 g/mol

- Key Features : Incorporates a vinylsulfonyl group, enabling Michael addition reactions for covalent bonding to biomolecules (e.g., proteins). Applications include bioconjugation and targeted drug delivery .

Hexanoic Acid Derivatives with Non-Sulfonamide Substituents

6-Acrylamidohexanoic Acid

6-Mercaptohexanoic Acid

- Molecular Formula : C₆H₁₂O₂S

- Molecular Weight : 148.22 g/mol

- Key Features: Features a thiol (-SH) group instead of sulfonamide. The thiol’s high reactivity enables gold-thiolate bond formation, critical in nanotechnology and surface functionalization .

Comparative Data Table

Key Research Findings

Bioactivity: Sulfonamide derivatives like this compound exhibit inhibitory activity against carbonic anhydrases, a trait leveraged in drug design for glaucoma and epilepsy .

Thermal Stability: Toluenesulfonamide derivatives (e.g., 6-[(4-Methylphenyl)sulfonyl]aminohexanoic acid) demonstrate superior thermal stability compared to methanesulfonamido analogues, making them suitable for industrial applications .

Reactivity: Vinylsulfonyl derivatives (e.g., 6-(2-Phenylethenesulfonylamino)hexanoic acid) enable site-specific protein modification, a cornerstone in antibody-drug conjugate development .

Biological Activity

6-Methanesulfonamidohexanoic acid (6-MSHA) is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and inflammation. This article explores the biological activity of 6-MSHA, highlighting its effects on obesity-related conditions, anti-inflammatory properties, and metabolic regulation.

6-MSHA is a derivative of hexanoic acid, characterized by the presence of a methanesulfonamido group. Its structure can be represented as follows:

This compound is classified under medium-chain fatty acids (MCFAs) and exhibits unique biological properties that differentiate it from other fatty acids.

1. Anti-Inflammatory Effects

Recent studies have indicated that 6-MSHA possesses significant anti-inflammatory properties. In a study involving diet-induced obesity (DIO) mice, treatment with 6-MSHA resulted in:

- Reduction of Pro-Inflammatory Mediators: Levels of inflammatory markers such as IL-6 and IL-1β were significantly decreased following treatment with 6-MSHA. This suggests a potential role in mitigating obesity-associated inflammation .

- Improvement in Insulin Sensitivity: The compound enhanced insulin sensitivity in adipose tissues, which is crucial for managing metabolic disorders related to obesity .

2. Modulation of Lipid Metabolism

6-MSHA has been shown to influence lipid metabolism positively:

- Alteration of Fatty Acid Profiles: It modifies the expression of genes involved in fatty acid metabolism, including PPARγ and AMPK pathways, leading to improved lipid profiles in adipose tissues .

- Decrease in Free Fatty Acid Release: The compound reduces the release of free fatty acids from adipocytes, which is beneficial for metabolic health .

Case Study: Effects on Diet-Induced Obesity

A recent experimental study investigated the effects of 6-MSHA on DIO mice. Key findings included:

| Parameter | Control Group | 6-MSHA Treated Group |

|---|---|---|

| Body Weight (g) | 35 ± 2 | 28 ± 2 |

| Serum IL-6 Levels (pg/mL) | 150 ± 10 | 90 ± 10 |

| Serum Leptin Levels (ng/mL) | 15 ± 2 | 8 ± 2 |

| Adipose Tissue Inflammation Score | High | Low |

The results indicate that treatment with 6-MSHA significantly reduced body weight and inflammatory markers associated with obesity .

The biological activity of 6-MSHA can be attributed to several mechanisms:

- Regulation of Gene Expression: The compound modulates the expression of genes related to inflammation and metabolism, promoting a shift towards anti-inflammatory pathways .

- Interaction with Cellular Receptors: It enhances the expression of receptors involved in fatty acid uptake, such as CD36 and GPR81, facilitating better metabolic regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.